molecular formula C8H5Cl2N3 B11720819 2,4-Dichloro-7-methylpyrido[3,2-d]pyrimidine

2,4-Dichloro-7-methylpyrido[3,2-d]pyrimidine

Cat. No.: B11720819
M. Wt: 214.05 g/mol
InChI Key: POYGLMMZPUQIJS-UHFFFAOYSA-N
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Description

2,4-Dichloro-7-methylpyrido[3,2-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by the presence of chlorine atoms at the 2nd and 4th positions and a methyl group at the 7th position on the pyrido[3,2-d]pyrimidine ring system. Pyridopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-7-methylpyrido[3,2-d]pyrimidine typically involves the chlorination of pyrido[3,2-d]pyrimidine derivatives. One common method includes the reaction of 2,4-diamino-7,8-dihydro-6-(2,5-dimethoxybenzyl)-5-methyl-7-oxopyrido[2,3-d]pyrimidine with a 1:1 complex of N,N-dimethylformamide and thionyl chloride . Another approach involves the use of microwave-assisted synthesis, which has been shown to be an efficient and robust method for preparing pyrido[3,2-d]pyrimidine derivatives .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-7-methylpyrido[3,2-d]pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms at the 2nd and 4th positions can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of solvents like dimethylformamide or acetonitrile and may require heating.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: 2,4-Dichloro-7-methylpyrido[3,2-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine atoms and methyl group contribute to its reactivity and potential as a therapeutic agent.

Properties

Molecular Formula

C8H5Cl2N3

Molecular Weight

214.05 g/mol

IUPAC Name

2,4-dichloro-7-methylpyrido[3,2-d]pyrimidine

InChI

InChI=1S/C8H5Cl2N3/c1-4-2-5-6(11-3-4)7(9)13-8(10)12-5/h2-3H,1H3

InChI Key

POYGLMMZPUQIJS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=NC(=N2)Cl)Cl)N=C1

Origin of Product

United States

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